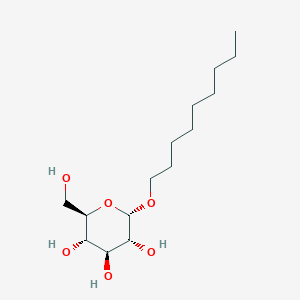

n-Nonyl a-D-glucopyranoside

Description

Significance of n-Nonyl α-D-Glucopyranoside in Membrane Protein Studies

The study of membrane proteins is essential for understanding numerous biological and pharmacological processes. sigmaaldrich.com However, their isolation and purification in a functionally active state present significant challenges. sigmaaldrich.com n-Nonyl α-D-glucopyranoside has emerged as a significant detergent in this area due to its ability to gently extract these proteins from the lipid bilayer while preserving their native structure and function. sigmaaldrich.comwikipedia.org

A key attribute of n-Nonyl α-D-glucopyranoside is its ability to form micelles in aqueous solutions, which encapsulate the hydrophobic transmembrane domains of proteins, thereby preventing aggregation. sigmaaldrich.com The physicochemical properties of this surfactant, such as its critical micelle concentration (CMC) and aggregation number, are crucial for its effectiveness. The CMC is the concentration at which the detergent monomers begin to form micelles. sigmaaldrich.com For n-Nonyl α-D-glucopyranoside, the CMC in water is approximately 6.5 mM. anatrace.comclinisciences.commoleculardimensions.com This relatively low CMC value is advantageous as it reduces the amount of detergent needed for solubilization. mdpi.com

Furthermore, n-Nonyl α-D-glucopyranoside has been shown to have exceptional delipidating effects on protein-lipid-detergent ternary complexes, which can be beneficial for subsequent structural studies. researchgate.net Its application has been particularly successful in studies of intramembrane proteases and certain types of ATP-binding cassette (ABC) transporters. mdpi.com The choice of detergent can significantly influence the amount of bound endogenous phospholipids (B1166683), and n-Nonyl α-D-glucopyranoside is known for its effectiveness in removing lipids from membrane proteins. researchgate.net

Historical Context of Alkyl Glucosides in Membrane Biology Research

The use of alkyl glycosides as surfactants in biochemical research has a history dating back several decades. The synthesis of alkyl polyglycosides was first reported by Fischer in 1893. gerli.com However, their application as tensioactive agents was not patented until 1934. gerli.com The development of these compounds for commercial-scale manufacturing required significant research to optimize reaction conditions. gerli.com

In the 1980s, alkyl glucosides like n-Octyl-β-D-glucopyranoside (OG) gained popularity in membrane protein studies. mdpi.comresearchgate.net OG was developed as a less expensive alternative to other detergents and became widely used. mdpi.com The success of OG paved the way for the exploration of other alkyl glucosides with varying alkyl chain lengths. n-Nonyl α-D-glucopyranoside, with its longer nine-carbon alkyl chain, offered different properties, such as a lower CMC and a larger micelle size compared to OG. mdpi.comrug.nl This extension of the alkyl chain provided researchers with a broader range of detergent properties to suit different membrane proteins and experimental conditions. The synthesis of various alkyl glycosides, including n-Nonyl α-D-glucopyranoside, has been refined over the years, often involving a multi-step process of acetylation, glycosylation with an aliphatic alcohol, and deacetylation. ciac.jl.cn

Scope and Academic Relevance of n-Nonyl α-D-Glucopyranoside Research

The academic relevance of n-Nonyl α-D-glucopyranoside is underscored by its widespread use in fundamental research aimed at elucidating the structure and function of membrane proteins. sigmaaldrich.comhuji.ac.il These proteins are critical targets for drug development, and understanding their mechanisms of action is of paramount importance.

Research has demonstrated that n-Nonyl α-D-glucopyranoside exhibits superior foaming and emulsifying properties compared to other alkyl glucosides with shorter alkyl chains. ciac.jl.cn Its ability to form stable micelles and its favorable surface activity contribute to its effectiveness in solubilizing and stabilizing membrane proteins for structural analysis by techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org

The choice of the anomeric form of the glucoside (α or β) can also be a factor in its application, though the β-anomer is more commonly referenced in the context of membrane protein studies. sigmaaldrich.com The purity of the compound, particularly the absence of the α-anomer and residual alcohol, is critical for reproducible experimental results. anatrace.commoleculardimensions.com The academic community continues to explore the properties of n-Nonyl α-D-glucopyranoside and other detergents to expand the toolkit available for membrane protein research, with the ultimate goal of advancing our understanding of cellular processes and diseases. researchgate.net

| Property | Value | Source |

| Molecular Formula | C15H30O6 | sigmaaldrich.comanatrace.comclinisciences.com |

| Formula Weight | 306.4 g/mol | anatrace.comclinisciences.commoleculardimensions.com |

| Critical Micelle Concentration (CMC) in H2O | ~6.5 mM (0.20%) | anatrace.comclinisciences.commdpi.com |

| CMC in 0.15M NaCl | ~6 mM | anatrace.commoleculardimensions.com |

| CMC in 1M NaCl | ~3.5 mM | anatrace.commoleculardimensions.com |

| Aggregation Number | ~133 | anatrace.comclinisciences.commoleculardimensions.com |

| Micelle Molecular Weight | ~90 kDa | mdpi.comrug.nl |

Structure

3D Structure

Properties

Molecular Formula |

C15H30O6 |

|---|---|

Molecular Weight |

306.39 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

QFAPUKLCALRPLH-QMIVOQANSA-N |

Isomeric SMILES |

CCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthesis and Analytical Methodologies for Research Grade N Nonyl α D Glucopyranoside

Synthetic Routes for n-Nonyl α-D-Glucopyranoside and Analogues

The creation of n-Nonyl α-D-glucopyranoside for research purposes relies on established glycosylation methods, which can be adapted to produce related molecules with tailored properties.

Glycosylation Strategies for Alkyl Glucopyranosides

The primary method for synthesizing alkyl glucopyranosides is through glycosylation, a reaction that forms a glycosidic bond between a carbohydrate and an alcohol. beilstein-journals.org

Fischer Glycosylation : This classic method involves reacting D-glucose with an alcohol, in this case, nonanol, in the presence of an acid catalyst. beilstein-journals.orgd-nb.info To favor the formation of the α-anomer, specific catalysts and conditions are employed. For instance, using stannic chloride (SnCl₄) as a catalyst during the glycosylation of acetylated D-glucose with aliphatic alcohols has been shown to produce alkyl α-D-glucopyranosides. ciac.jl.cn

Koenigs-Knorr Method : This method provides high stereoselectivity and is another route for synthesizing alkyl glycosides. d-nb.info It typically involves the use of a glycosyl halide as the glycosyl donor.

Protecting-Group-Free Synthesis : To improve efficiency and reduce waste, newer strategies aim to avoid the extensive use of protecting groups. One such approach uses dibenzyloxy-1,3,5-triazin-2-yl glycosides as donors, which can be prepared from unprotected sugars in aqueous media and react with alcohols under mild conditions to yield alkyl glycosides stereoselectively. nih.gov

Enzymatic Synthesis : β-glycosidases offer an alternative, environmentally friendly route for synthesizing alkyl-glycosides. d-nb.info These enzymes exhibit high stereoselectivity and can operate under mild conditions. d-nb.info Glycosynthases, which are engineered glycosidases, can also be used to form glycosidic bonds with an activated glycosyl donor. d-nb.info Amyloglucosidase from Rhizopus mold has also been used to synthesize n-alkyl glucosides. researchgate.net

The choice of synthetic route can be influenced by the desired anomer (α or β). For instance, while Fischer glycosylation can produce α-anomers, enzymatic methods using β-glycosidases will typically yield β-anomers. d-nb.info The specific reaction conditions, such as the choice of catalyst and solvent, can also influence the stereochemical outcome. rsc.org

Derivatization Approaches for Research Probes

To study the interactions of n-Nonyl α-D-glucopyranoside in biological systems, it can be chemically modified to create research probes. Derivatization involves attaching a reporter group, such as a fluorescent tag, to the molecule.

Fluorescent Labeling : Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to derivatize carbohydrates for enhanced detection in liquid chromatography. researchgate.net Other fluorescent probes can be designed to react selectively with the hydroxyl groups of the glucopyranoside. acs.org

Chemoselective Probes : These probes are designed to react with specific functional groups, which can be useful for tracking the molecule in complex biological environments. acs.org For example, a probe could be designed to bind to the hydroxyl groups of the glucose headgroup.

Purity Assessment and Characterization for Structural Biology Applications

For applications in structural biology, such as the crystallization of membrane proteins, the purity of n-Nonyl α-D-glucopyranoside is paramount. labmartgh.commdpi.com Impurities can interfere with the crystallization process and affect the quality of the resulting structures.

Spectroscopic and Chromatographic Methods for Purity Analysis (e.g., HPLC)

A combination of spectroscopic and chromatographic techniques is used to assess the purity of n-Nonyl α-D-glucopyranoside.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of alkyl glycosides. anatrace.comd-nb.inforesearchgate.net It can separate the desired product from starting materials, byproducts, and other impurities. anatrace.com For research-grade material, HPLC analysis should confirm a purity of ≥99%. labmartgh.comavantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the synthesized compound, including the stereochemistry of the glycosidic bond. ciac.jl.cn

Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound, confirming its identity. nih.gov

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy has been explored as a rapid method for the determination of alkyl polyglycosides in aqueous solutions. nih.gov

The following table summarizes typical purity specifications for research-grade n-Nonyl β-D-glucopyranoside, which are analogous to what would be expected for the α-anomer.

| Parameter | Specification | Method |

| Purity (β+α) | ≥ 99% | HPLC |

| α-Anomer | < 0.4% | HPLC |

| Nonanol | < 0.005% | HPLC |

| pH (1% solution) | 5-8 | pH meter |

| Conductance (10% solution) | < 40 µS | Conductometer |

Data sourced from commercial supplier specifications for a comparable high-purity product. moleculardimensions.com

Stereochemical Purity and its Impact on Research Outcomes

The stereochemistry at the anomeric carbon (the carbon involved in the glycosidic bond) is critical. The α and β anomers of an alkyl glucoside can have different physical properties and may interact differently with biological molecules. ciac.jl.cn

Mutarotation : In solution, glucose and its derivatives can undergo mutarotation, where the α and β anomers interconvert until an equilibrium is reached. rsc.org This can be monitored by observing the change in optical rotation over time. rsc.org

Impact on Protein Structure : In structural biology, using a stereochemically pure detergent is crucial. The presence of the wrong anomer could potentially alter the conformation of a membrane protein, leading to incorrect structural models.

Enantiomeric Purity : While less common for glycosides derived from D-glucose, ensuring the enantiomeric purity of the starting materials is important. stereoelectronics.org

The stereochemical purity is typically assessed using techniques like NMR and chiral chromatography. stereoelectronics.org For research-grade n-Nonyl α-D-glucopyranoside, the percentage of the β-anomer should be very low.

Quantitative Analysis Methods for n-Nonyl α-D-Glucopyranoside in Research Systems

Once n-Nonyl α-D-glucopyranoside is used in a research system, such as for solubilizing a membrane protein, it is often necessary to quantify its concentration.

Chromatographic Methods : HPLC with a suitable detector, such as a refractive index detector or an evaporative light scattering detector, is a common method for quantifying non-UV-absorbing compounds like alkyl glycosides. d-nb.info For enhanced sensitivity, derivatization with a UV-active or fluorescent tag can be employed prior to HPLC analysis. researchgate.net

Mass Spectrometry-Based Methods : Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the quantitative analysis of molecules in complex biological matrices. nih.govmdpi.com

Sample Preparation : For quantitative analysis in biological samples, a sample preparation step is often required to remove interfering substances. orientjchem.org This can involve techniques like liquid-liquid extraction or solid-phase extraction. orientjchem.org

The choice of analytical method will depend on the concentration of the analyte and the complexity of the sample matrix.

Application in Membrane Protein Solubilization and Extraction

Principles of Detergent-Mediated Membrane Protein Solubilization

Detergent-mediated solubilization is the process of extracting membrane proteins from their natural lipid environment into an aqueous solution. This is achieved by using detergents, which are amphipathic molecules that can disrupt the lipid bilayer. nih.gov The process generally follows a three-stage model. Initially, detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. Finally, at or above the detergent's critical micelle concentration (CMC), the lipid bilayer is completely disintegrated, and the membrane proteins are encapsulated within detergent micelles. researchgate.net

An effective solubilization protocol extracts the target protein with a high yield and results in stable protein-detergent complexes where the protein retains its active conformation. The choice of detergent is crucial, as harsh detergents can lead to the removal of essential lipids associated with the protein, causing inactivation. nih.gov The goal is to disrupt lipid-lipid and lipid-protein interactions while preserving the protein-protein interactions necessary for structural and functional integrity. moleculardimensions.com

Efficacy of n-Nonyl α-D-Glucopyranoside in Membrane Protein Extraction

n-Nonyl α-D-glucopyranoside belongs to the alkyl glucoside family of non-ionic detergents, which are widely recognized for their mild and non-denaturing characteristics. moleculardimensions.combertin-bioreagent.com These detergents are effective at solubilizing membrane-bound proteins while minimizing denaturation, making them suitable for isolating functionally active proteins. sigmaaldrich.com The efficacy of a detergent is often a balance between its ability to effectively solubilize the membrane and its gentleness in preserving the protein's native structure. nih.gov

n-Nonyl α-D-glucopyranoside is particularly suitable for the isolation of integral membrane proteins. sigmaaldrich.combertin-bioreagent.com As a mild detergent, it effectively disrupts the membrane environment by forming micelles around the hydrophobic transmembrane domains of the protein, thereby extracting it from the lipid bilayer. Its non-denaturing nature helps to preserve the intricate three-dimensional structure of the protein, which is essential for its biological activity. sigmaaldrich.commoleculardimensions.com This characteristic is crucial because many integral membrane proteins, such as receptors, transporters, and channels, lose their function if their conformation is altered during the extraction process. nih.govnih.gov

Research has demonstrated the utility of n-Nonyl α-D-glucopyranoside in the solubilization of specific and complex membrane protein families. For instance, it has been used in structural studies of the GLUT family of glucose transporters. The crystal structure of GLUT1 was determined with nonyl-β-D-glucoside bound to its central substrate site, indicating the detergent's compatibility with this protein. nih.gov It has also been evaluated for the solubilization of G protein-coupled receptors (GPCRs), such as the yeast α-factor receptor Ste2p. researchgate.net

| Protein Family | Specific Protein | Application | Reference |

|---|---|---|---|

| Glucose Transporters (GLUT) | GLUT1 | Used in structural studies, found bound to the central substrate site. | nih.gov |

| G Protein-Coupled Receptors (GPCRs) | Ste2p (yeast α-factor receptor) | Tested as a detergent for solubilization from the membrane. | researchgate.net |

Methodological Considerations for Optimal Solubilization with n-Nonyl α-D-Glucopyranoside

Achieving successful solubilization requires careful optimization of the experimental conditions. Key parameters include the detergent concentration, temperature, buffer composition, and incubation time. researchgate.netnih.gov

The concentration of the detergent is a critical factor and is closely related to its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles and is a key parameter for the formation and stability of these structures. nih.govnih.gov For effective membrane solubilization, the detergent concentration must be significantly above its CMC. nih.gov Below the CMC, the detergent exists as monomers and can only partition into the membrane without causing complete disruption. At concentrations well above the CMC, there are sufficient micelles to encapsulate the membrane proteins and lipids, leading to efficient extraction. n-Nonyl α-D-glucopyranoside has a relatively high CMC compared to other detergents like dodecyl-β-D-maltoside (DDM), which influences the amount of detergent required in a protocol.

| Detergent | Abbreviation | Type | Molecular Weight (g/mol) | CMC (mM) | Reference |

|---|---|---|---|---|---|

| n-Nonyl α-D-glucopyranoside | NG | Non-ionic | 306.40 | 6.5 | |

| n-Octyl β-D-glucopyranoside | OG | Non-ionic | 292.38 | 20-25 | interchim.fr |

| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.62 | 0.17 | acs.org |

| Lauryl Dimethylamine Oxide | LDAO | Zwitterionic | 229.42 | 1 |

A primary advantage of alkyl glucosides, including n-Nonyl α-D-glucopyranoside, is their ability to maintain the functional integrity of many membrane proteins. moleculardimensions.com These mild detergents tend to disrupt lipid-lipid and protein-lipid interactions while leaving crucial protein-protein interactions intact, which is often essential for preserving the protein's native oligomeric state and function. moleculardimensions.com The goal is to create a stable protein-detergent complex that mimics the native lipid environment as closely as possible.

However, the effect of a detergent is highly protein-specific. While n-Nonyl α-D-glucopyranoside is considered mild, it may not be optimal for all proteins. sigmaaldrich.commoleculardimensions.com For example, studies on the tyrosine transporter Tyt1 showed that detergents with a glucopyranoside moiety, including n-Nonyl α-D-glucopyranoside, could impair the protein's binding activity compared to detergents with maltopyranoside head groups. pnas.org This underscores the necessity of screening a variety of detergents to find the optimal one for a specific membrane protein, ensuring that both solubilization efficiency and functional integrity are maximized. nih.gov

Comparative Analysis of n-Nonyl α-D-Glucopyranoside with Other Solubilizing Agents

The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural analysis of membrane proteins. The ideal detergent should effectively extract the protein from the lipid bilayer while maintaining its native conformation and activity. n-Nonyl α-D-glucopyranoside, a non-ionic detergent, is frequently compared with other commonly used solubilizing agents in membrane biochemistry. This section provides a comparative analysis of n-Nonyl α-D-glucopyranoside against n-Octyl-β-D-Glucopyranoside (OG) and the alkyl maltosides, n-Dodecyl-β-D-maltoside (DDM) and n-Decyl-β-D-maltoside (DM).

Comparison with n-Octyl-β-D-Glucopyranoside (OG) and Alkyl Maltosides (DDM, DM)

The efficacy of a detergent is often evaluated based on its physicochemical properties, such as its critical micelle concentration (CMC), micelle size (molecular weight), and aggregation number. These properties influence the detergent's interaction with the membrane protein and its ability to form stable protein-detergent complexes (PDCs). creative-biostructure.comnih.gov

n-Nonyl α-D-glucopyranoside (NG) is structurally similar to n-Octyl-β-D-Glucopyranoside (OG), with the key difference being an additional carbon atom in its alkyl chain. mdpi.com This seemingly minor structural variation leads to significant differences in their detergent properties. NG possesses a lower CMC (approximately 6.5 mM) compared to OG (approximately 20-25 mM). mdpi.comrug.nl A lower CMC is often advantageous as it means less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications and can sometimes correlate with milder protein solubilization. peakproteins.com However, the micelle formed by NG is considerably larger (around 90 kDa) than that of OG (around 25 kDa). mdpi.comrug.nl The choice between NG and OG can, therefore, depend on the specific requirements of the membrane protein under investigation; some proteins may be more stable in the smaller micelles of OG, while others might benefit from the larger micellar structure of NG. mdpi.com

When compared to the alkyl maltosides, DDM and DM, n-Nonyl α-D-glucopyranoside offers a different profile. DDM is one of the most widely used detergents in membrane protein structural biology, valued for its gentle nature and ability to stabilize a wide range of proteins. rug.nlpeakproteins.com DDM has a very low CMC (approximately 0.17 mM) and forms large micelles. peakproteins.com DM, with a shorter alkyl chain than DDM, has a higher CMC (approximately 1.8 mM) and forms smaller micelles (around 40 kDa). mdpi.comrug.nl n-Nonyl α-D-glucopyranoside's CMC of 6.5 mM is significantly higher than that of DDM and DM, which can be a disadvantage in terms of the amount of detergent required. However, its intermediate micelle size compared to OG and DDM can be beneficial for certain applications. For instance, in structural studies, the size of the detergent micelle can influence crystal packing. nih.gov

The selection between these detergents is often empirical and protein-dependent. acs.org While DDM is frequently a first-choice detergent due to its proven track record, NG, OG, and DM represent important alternatives with distinct properties that may be more suitable for specific membrane proteins. rug.nlpeakproteins.com For example, NG has been shown to be particularly effective for the study of intramembrane proteases and certain ATP-binding cassette (ABC) transporters. mdpi.com

| Detergent | Abbreviation | CMC (mM) | Micelle Molecular Weight (kDa) | Alkyl Chain Length | Headgroup |

|---|---|---|---|---|---|

| n-Nonyl α-D-glucopyranoside | NG | ~6.5 | ~90 | 9 | Glucose |

| n-Octyl-β-D-Glucopyranoside | OG | ~20-25 | ~25 | 8 | Glucose |

| n-Dodecyl-β-D-maltoside | DDM | ~0.17 | ~50-70 | 12 | Maltose |

| n-Decyl-β-D-maltoside | DM | ~1.8 | ~40 | 10 | Maltose |

Screening Methodologies for Detergent Selection in Membrane Protein Research

Given that the optimal detergent for a particular membrane protein cannot be reliably predicted, empirical screening of a variety of detergents is a crucial step in membrane protein research. creative-biostructure.compnas.org Several methodologies, ranging from low- to high-throughput, have been developed to facilitate this selection process. The goal of these screening methods is to identify a detergent that not only efficiently solubilizes the target protein but also maintains its structural integrity and, if applicable, its biological activity. nih.gov

A common initial step involves small-scale solubilization trials with a panel of detergents. The efficiency of solubilization can be assessed by techniques such as SDS-PAGE and Western blotting to quantify the amount of protein extracted into the soluble fraction after centrifugation. nih.gov

For a more detailed assessment of the quality of the solubilized protein, Size-Exclusion Chromatography (SEC) is a powerful technique. nih.gov SEC separates molecules based on their hydrodynamic radius, providing information about the monodispersity of the protein-detergent complex. A single, symmetrical peak is indicative of a homogeneous and stable sample, whereas the presence of multiple peaks or a broad peak can suggest aggregation or instability. researchgate.net Coupling SEC with multi-angle light scattering (MALS) can provide an absolute measurement of the molar mass of the protein-detergent complex, offering further insights into its composition. atascientific.com.au

Fluorescence-based methods offer sensitive and high-throughput approaches for detergent screening. nih.govspringernature.com One such technique is Fluorescence-Detection Size-Exclusion Chromatography (FSEC) , which is particularly useful for proteins tagged with a fluorescent protein like GFP. youtube.com The fluorescence signal allows for the detection of very small amounts of protein, making it possible to screen a large number of detergents and conditions with minimal protein consumption. youtube.com Another fluorescence-based approach is Differential Scanning Fluorimetry (DSF) , or Thermal Shift Assay, which measures the thermal stability of a protein in the presence of different detergents. nih.gov An increase in the melting temperature (Tm) of the protein generally indicates a more stabilizing environment.

Dot blot analysis provides a simple and rapid method for high-throughput screening. researchgate.net In this technique, small volumes of solubilized protein in different detergents are spotted onto a membrane, which is then probed with an antibody specific to the target protein. The intensity of the signal can provide a semi-quantitative measure of solubilization efficiency and protein stability under various detergent conditions.

More recently, high-throughput screening platforms have been developed that automate many of these processes, allowing for the rapid evaluation of a large matrix of conditions, including different detergents, concentrations, and additives. nih.gov These platforms often utilize microplate formats and robotic liquid handling to increase throughput and reproducibility.

The choice of screening methodology depends on the specific goals of the research, the amount of protein available, and the available instrumentation. A multi-pronged approach, combining initial solubilization screens with more detailed biophysical characterization methods like SEC and DSF for the most promising candidates, is often the most effective strategy for identifying the optimal detergent for a given membrane protein.

Role in Membrane Protein Stabilization and Purification

Strategies for Maintaining Membrane Protein Stability in Detergent Micelles

Once extracted from the cell membrane, proteins are prone to aggregation and denaturation. betalifesci.com The primary strategy to counteract this instability is to transfer the protein into a mimic of the natural bilayer, a function fulfilled by detergent micelles. nih.gov Detergents are amphipathic molecules that, above a specific concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures. peakproteins.com These micelles have a hydrophobic core that shields the protein's transmembrane domains from the aqueous solvent, thereby stabilizing its native conformation. peakproteins.comnih.gov

The selection of an appropriate detergent is a critical, often empirical, process. nih.gov Non-ionic detergents are generally considered non-denaturing as they disrupt lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions that define a protein's tertiary and quaternary structure. merckmillipore.com Key factors in maintaining stability within these micelles include:

Detergent Choice: The properties of the detergent, such as the length of its alkyl chain and the nature of its hydrophilic headgroup, significantly impact protein stability. nih.gov

Concentration: The detergent concentration must be maintained above its CMC throughout all purification steps to ensure the protein remains within a stable micelle. mdpi.com

Additives: The inclusion of agents like glycerol (B35011) or specific lipids can further enhance the stability of the protein-detergent complex. nih.gov

Temperature: Purification is typically conducted at low temperatures (e.g., 4°C) to reduce the activity of proteases and minimize the risk of protein denaturation.

Alternative strategies to detergent micelles, such as the use of nanodiscs or amphipols, have also been developed to provide a more native-like lipid environment, though detergents remain a primary tool for initial extraction and many purification protocols. nih.govmdpi.com

n-Nonyl α-D-Glucopyranoside in Protein-Detergent Complex (PDC) Formation and Stability

n-Nonyl α-D-glucopyranoside (NG) is a non-ionic detergent belonging to the alkyl glucoside family. mdpi.comhuji.ac.il It is characterized by a nine-carbon alkyl tail and a glucose headgroup. Like other detergents, NG facilitates the formation of a Protein-Detergent Complex (PDC), where the detergent micelle encapsulates the solubilized membrane protein. nih.gov The stability of this complex is paramount for any subsequent biochemical or structural characterization.

NG is often included in detergent screening panels to identify the optimal conditions for a specific membrane protein. kcl.ac.ukqiagen.com Its properties, such as its CMC and the size of the micelle it forms (aggregation number), place it between the shorter-chain n-Octyl-β-D-glucopyranoside (OG) and the longer-chain, and often milder, maltosides like n-Dodecyl-β-D-maltoside (DDM). mdpi.com The choice between these detergents depends on the specific requirements of the target protein, as some proteins are more stable in the smaller micelles formed by glucosides, while others require the larger, potentially more stable micelles of maltosides. mdpi.comnih.gov

| Detergent | Abbreviation | Alkyl Chain Length | CMC (mM in H₂O) | Aggregation Number |

|---|---|---|---|---|

| n-Octyl-β-D-glucopyranoside | OG | 8 | ~18-20 | ~27-100 |

| n-Nonyl α-D-glucopyranoside | NG | 9 | ~6.5 | ~133 |

| n-Dodecyl-β-D-maltoside | DDM | 12 | ~0.17 | ~78-149 |

This interactive table summarizes and compares the physicochemical properties of n-Nonyl α-D-glucopyranoside with other commonly used non-ionic detergents. Data sourced from multiple references. anatrace.commoleculardimensions.compubcompare.aianatrace.comanatrace.comnih.govdojindo.comnih.gov

Purification Methodologies Employing n-Nonyl α-D-Glucopyranoside

Once a membrane protein is successfully solubilized and stabilized within NG micelles, it can be purified using standard chromatographic techniques. qiagen.com A crucial requirement is the presence of NG in all buffers at a concentration above its CMC to prevent the dissociation of the PDC and subsequent protein aggregation. mdpi.com A typical purification workflow involves an initial affinity capture step followed by a polishing step using size-exclusion chromatography. huji.ac.ilkcl.ac.uk

Affinity Chromatography (AC) is a powerful technique that provides high selectivity and is often the first step in purification. huji.ac.ilnih.gov This method relies on engineering a specific affinity tag, such as a polyhistidine-tag (His-tag), onto the target protein. nih.gov The solubilized cell lysate is passed over a resin (e.g., Nickel-NTA for His-tags) that specifically binds the tag. The protein-NG complex is retained on the column while unbound proteins are washed away. The purified PDC is then eluted from the resin. huji.ac.il

Size-Exclusion Chromatography (SEC) is typically used as a final polishing step. huji.ac.il This technique separates molecules based on their hydrodynamic radius. The PDC, being larger than the protein alone, will elute at a volume corresponding to its combined size with the detergent micelle. huji.ac.il SEC is highly effective at separating the target PDC from aggregates, which are larger and elute earlier, and from smaller contaminants. This step is also useful for exchanging the buffer into one suitable for downstream applications. kcl.ac.uk

The ultimate goal of purification is to obtain a sample that is both homogeneous (pure) and monodisperse (consisting of uniform, non-aggregated particles). nih.gov Membrane proteins have a strong tendency to aggregate once removed from their native lipid environment. betalifesci.com The use of an appropriate detergent like n-Nonyl α-D-glucopyranoside is fundamental to preventing this aggregation by forming stable and discrete PDCs. mdpi.combertin-bioreagent.com

The monodispersity of a sample is often assessed using SEC. A successful purification will yield a single, symmetrical peak in the chromatogram, indicating a population of uniform PDCs. huji.ac.il Achieving a monodisperse sample is a prerequisite for many structural biology techniques, particularly X-ray crystallography, as protein aggregation is a major impediment to forming well-diffracting crystals. mdpi.com

Challenges and Optimization in Detergent-Mediated Protein Purification

Despite their utility, detergents introduce several challenges into the purification process. The selection of the optimal detergent often remains a matter of empirical screening, as a detergent that stabilizes one protein may denature another. nih.gov

Key challenges include:

Detergent Selection: Finding a detergent that can effectively solubilize the target protein while preserving its native structure and function can be a laborious trial-and-error process. betalifesci.com

Delipidation: During extraction, detergents strip away the native lipids that surround the protein. nih.gov The loss of these specific lipids can sometimes lead to protein destabilization or loss of function, as some proteins require particular lipids to maintain their active conformation. nih.gov

Aggregation: Even in the presence of detergents, membrane proteins can be prone to aggregation, which reduces the yield of usable, monodisperse protein. betalifesci.com

Interference: High concentrations of detergents can interfere with downstream analytical techniques, such as mass spectrometry or enzymatic assays. preomics.com

Optimization strategies are therefore crucial for a successful purification. This includes extensive detergent screening, often facilitated by fluorescence-based SEC (FSEC) using GFP-tagged proteins to quickly assess expression and stability. nih.gov Other strategies involve the use of detergent mixtures or the addition of stabilizing agents like cholesterol analogues. peakproteins.com Fine-tuning buffer conditions, such as pH and ionic strength, and minimizing the duration of each purification step are also important for preserving the integrity of the final protein product. nih.gov

Applications in Structural Biology Methodologies

X-ray Crystallography of n-Nonyl α-D-glucopyranoside-Solubilized Membrane Proteins

X-ray crystallography is a primary method for obtaining high-resolution three-dimensional structures of membrane proteins. The process requires the growth of well-ordered crystals from a purified, stable protein-detergent complex. The choice of detergent is paramount, as it directly influences the protein's stability and its ability to form the crystal lattice contacts necessary for diffraction-quality crystals.

The physical and chemical properties of n-Nonyl α-D-glucopyranoside, such as its critical micelle concentration (CMC) of approximately 6.5 mM, make it effective for maintaining protein solubility. nih.gov While not as commonly used as primary detergents like DDM (n-dodecyl-β-D-maltopyranoside), research has shown that n-Nonyl α-D-glucopyranoside can significantly enhance crystal quality and diffraction resolution when used strategically.

In studies on the membrane-bound pyrophosphatase from Thermotoga maritima (TmPPase), initial crystals grown in DDM diffracted to a modest resolution of 7.5 Å. The introduction of n-Nonyl α-D-glucopyranoside as a secondary detergent led to a marked improvement in resolution. Although the resulting diffraction was anisotropic, it reached 4.5 Å in its best direction, a significant improvement over the initial crystals. researchgate.net This demonstrates the detergent's ability to favorably alter the packing of protein-detergent complexes within the crystal lattice, leading to better-ordered crystals. Glucoside detergents, in general, have a well-established record in the successful crystallization of membrane proteins. whiterose.ac.uk

Table 1: Effect of Secondary Detergent on Diffraction Resolution of TmPPase Crystals

| Primary Detergent | Secondary Detergent Added | Best Diffraction Resolution | Notes |

|---|---|---|---|

| DDM | None | 7.5 Å | Initial crystal condition. |

| DDM | n-Nonyl α-D-glucopyranoside | 4.5 Å | Anisotropic diffraction (4.5 Å in one direction, 8 Å in another). researchgate.net |

The successful use of n-Nonyl α-D-glucopyranoside often involves specific co-crystallization strategies rather than its use as the sole solubilizing agent.

Use as a Secondary Detergent: One effective strategy is the addition of n-Nonyl α-D-glucopyranoside to a protein already solubilized in a different primary detergent, such as DDM. researchgate.net This approach, sometimes referred to as detergent screening or optimization, can fine-tune the properties of the micelle surrounding the protein. The smaller micelle size or different geometry of n-Nonyl α-D-glucopyranoside compared to the primary detergent may reduce the flexible, disordered region around the protein, thereby promoting the formation of rigid, well-defined crystal contacts.

Lipidic Cubic Phase (LCP) Crystallization: n-Nonyl α-D-glucopyranoside has also been investigated for its effect on the stability of the lipidic cubic phase (LCP), a membrane-mimetic matrix used for crystallizing membrane proteins in cubo. google.com In this method, the protein is reconstituted into a lipidic mesophase, from which it crystallizes. The stability of this phase is crucial for successful crystal growth. Studies have documented the phase behavior of monoolein when mixed with n-Nonyl α-D-glucopyranoside at concentrations relative to its CMC, indicating its potential role in modulating the LCP matrix for crystallization experiments. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins in n-Nonyl α-D-glucopyranoside Micelles

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in solution and solid states. For these studies, membrane proteins must be solubilized in a membrane-mimetic environment, such as detergent micelles, that keeps them stable while allowing for the acquisition of high-quality NMR spectra.

Solid-state NMR (ssNMR) allows for the study of membrane proteins in more native-like lipid bilayer environments, such as proteoliposomes or bicelles. Detergents play a crucial role in the preparation of these samples. Typically, a protein is purified in a detergent like DDM or octyl-glucoside and then reconstituted into pre-formed lipid vesicles or bicelles. huji.ac.il The detergent is subsequently removed by methods like dialysis or with adsorbent beads, leaving the protein embedded in the lipid bilayer. While short-chain non-ionic detergents are fundamental to this process, specific protocols detailing the use of n-Nonyl α-D-glucopyranoside for ssNMR sample preparation are not widely reported in the reviewed literature. The general strategy remains to use a detergent that is effective for purification and easily removable during the reconstitution step.

A major challenge in the NMR spectroscopy of membrane proteins is the complexity of the spectra, which contain signals from both the protein and the large number of detergent molecules in the micelle. To overcome this, deuteration—the substitution of hydrogen (¹H) with deuterium (B1214612) (²H)—is a widely employed and often essential strategy.

Cryo-Electron Microscopy (Cryo-EM) Applications with n-Nonyl α-D-glucopyranoside

N-Nonyl α-D-glucopyranoside, a non-ionic detergent, plays a significant role in the structural determination of biological macromolecules, particularly membrane proteins, using cryo-electron microscopy (cryo-EM). Its utility stems from its ability to solubilize and stabilize these proteins in a near-native state, a critical prerequisite for high-resolution imaging.

Influence of Detergent Micelle Size on Particle Distribution

The size and shape of the detergent micelle surrounding the membrane protein can significantly impact the quality of the cryo-EM data. The micelle should be large enough to fully encompass the hydrophobic regions of the protein but not so large that it obscures the protein's structural features or hinders the formation of a thin, even layer of vitreous ice.

The distribution of protein particles within the vitreous ice is also influenced by the properties of the detergent micelle. Ideally, the particles should be randomly oriented to allow for a complete 3D reconstruction. The size and homogeneity of the protein-detergent complex, which are influenced by the choice of detergent, play a role in achieving this random distribution. researchgate.net

Other Biophysical Characterization Techniques

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. azonano.com For membrane proteins solubilized in n-Nonyl α-D-glucopyranoside, DLS can provide a rapid assessment of the sample's homogeneity. A monodisperse sample, indicating a uniform population of protein-detergent complexes, will exhibit a single, narrow peak in the DLS profile. Conversely, the presence of multiple peaks or a broad peak can indicate aggregation or sample heterogeneity, which would be detrimental to high-resolution structural studies. azonano.com

Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing macromolecules in solution. beckman.es In a sedimentation velocity experiment, the sample is subjected to a strong centrifugal force, and the rate at which the protein-detergent complex sediments is monitored. This information can be used to determine the complex's molecular weight, shape, and oligomeric state. beckman.es AUC can also be used to study the interactions between the protein and the detergent. For instance, studies with the related detergent n-octyl-β-D-glucopyranoside have utilized AUC to characterize protein-detergent complexes. plos.org

| Technique | Information Obtained | Relevance for Cryo-EM |

| Dynamic Light Scattering (DLS) | Size distribution, homogeneity, presence of aggregates | Rapidly assesses sample quality before vitrification |

| Analytical Ultracentrifugation (AUC) | Molecular weight, oligomeric state, shape, protein-detergent interactions | Provides detailed characterization of the protein-detergent complex |

Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a robust method for the absolute determination of the molar mass of macromolecules in solution, without the need for column calibration. harvard.edu When applied to membrane proteins solubilized in n-Nonyl α-D-glucopyranoside, SEC-MALS can precisely determine the molecular weight of the protein, the detergent micelle, and the entire protein-detergent complex.

The technique couples a size-exclusion chromatography system, which separates molecules based on their hydrodynamic radius, with a series of in-line detectors:

UV Detector: Measures the concentration of the protein component.

Refractive Index (RI) Detector: Measures the concentration of both the protein and the detergent.

Multi-Angle Light Scattering (MALS) Detector: Measures the light scattered by the molecules, which is directly proportional to their molar mass.

By combining the signals from these three detectors, it is possible to deconvolute the contributions of the protein and the detergent to the total molar mass of the complex. harvard.edu This allows for an accurate determination of the protein's oligomeric state and the amount of detergent bound to it. The SEC step also serves to separate the monodisperse protein-detergent complex from aggregates and empty detergent micelles, providing a highly purified sample for subsequent structural analysis. semanticscholar.orgtosohbioscience.com

| Component | Function |

| Size-Exclusion Chromatography (SEC) | Separates molecules by size |

| UV Detector | Measures protein concentration |

| Refractive Index (RI) Detector | Measures total concentration (protein + detergent) |

| Multi-Angle Light Scattering (MALS) | Determines absolute molar mass |

Molecular Interactions and Mechanistic Insights

Interaction of n-Nonyl α-D-Glucopyranoside with Lipid Bilayers

The interaction of n-Nonyl α-D-glucopyranoside with lipid bilayers is a complex process that involves the insertion of the detergent molecules into the membrane, leading to significant reorganization and changes in the physical properties of the bilayer.

The presence of n-alkyl-β-D-glucopyranosides within the lipid bilayer has a pronounced effect on its order and dynamics. Research on detergents with varying alkyl chain lengths has demonstrated that their insertion leads to a selective disordering of the lipid acyl chains. The degree of this disordering is dependent on the position along the acyl chain. The region of the lipid chains parallel to the detergent's alkyl tail experiences a modest decrease in order, typically around 10-20%. In contrast, the terminal methyl groups of the lipid acyl chains, which are located deeper within the bilayer core beyond the reach of the detergent's nonyl tail, exhibit a much greater increase in disorder, with order parameter decreases of up to 50%. This fluidizing effect is a key aspect of the detergent's mechanism, as it facilitates the extraction of embedded membrane proteins. The lipid headgroup region, however, remains largely unaffected by the insertion of these detergents.

| Detergent Alkyl Chain Length | Effect on Lipid Acyl Chain Order (Parallel to Detergent) | Effect on Lipid Acyl Chain Order (Beyond Detergent Terminus) |

| C6 (Hexyl) | Modest Disordering | Significant Disordering |

| C7 (Heptyl) | Modest Disordering | Significant Disordering |

| C8 (Octyl) | Modest Disordering | Significant Disordering |

| C10 (Decyl) | Modest Disordering | Significant Disordering |

This table illustrates the general trend observed for n-alkyl-β-D-glucopyranosides. While specific data for n-Nonyl α-D-glucopyranoside is not explicitly detailed in the cited studies, its behavior is expected to be consistent with this trend.

Above a certain concentration, known as the critical micelle concentration (CMC), detergent molecules in an aqueous solution self-assemble into micelles. For n-Nonyl α-D-glucopyranoside, the CMC is approximately 6.5 mM. In the context of membrane solubilization, the process is more complex, involving the formation of mixed micelles containing detergent, lipids, and eventually, the membrane protein. The initial stage of solubilization involves the partitioning of detergent monomers into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to the formation of lipid-detergent mixed micelles. These micelles eventually incorporate the membrane protein, effectively extracting it from its native lipid environment. The aggregation number, which is the average number of detergent molecules in a micelle, for n-Nonyl β-D-glucopyranoside has been reported to be around 133.

Thermodynamic and Kinetic Aspects of Detergent-Protein-Lipid Systems

In detergent-protein-lipid systems, the insertion of detergent monomers into a lipid bilayer is also largely entropy-driven. This process can lead to the disordering of the lipid acyl chains, further contributing to a positive entropy change. The stability of membrane proteins, which are solubilized and stabilized by these detergents, depends on the ability of the detergent micelle to mimic the hydrophobic environment of the native lipid bilayer while providing a stable interface for the protein's transmembrane domains.

Standard Free Energy of Micellization and Adsorption

The spontaneous self-assembly of surfactant monomers into micelles above a certain concentration, known as the critical micelle concentration (CMC), is a hallmark of amphiphilic molecules like n-Nonyl α-D-glucopyranoside. This process is thermodynamically driven, and the spontaneity of micellization can be quantified by the standard Gibbs free energy of micellization (ΔG°mic).

The standard free energy of micellization represents the change in free energy when one mole of surfactant monomers is transferred from the bulk solution to the micellar state. For non-ionic surfactants, it can be calculated from the CMC using the following equation:

ΔG°mic ≈ RT ln(XCMC)

Where:

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

T is the absolute temperature in Kelvin

XCMC is the critical micelle concentration expressed as a mole fraction.

The CMC for n-Nonyl β-D-glucopyranoside in water is approximately 6.5 mM. moleculardimensions.comsigmaaldrich.com Using this value, the standard free energy of micellization can be estimated, yielding a negative value that indicates the process is spontaneous. The primary driving force for this spontaneity is the hydrophobic effect, which involves the entropy gain from the release of structured water molecules from around the nonyl chain. wikipedia.org

Similarly, the adsorption of surfactant monomers at interfaces, such as the air-water or lipid-water interface, is also a thermodynamically favorable process characterized by a standard free energy of adsorption (ΔG°ads). This value is typically more negative than ΔG°mic, indicating that, at concentrations below the CMC, the monomers preferentially accumulate at interfaces rather than forming micelles. Studies on the closely related n-octyl-β-D-glucopyranoside have shown that the Gibbs standard free energy of adsorption can be determined from surface tension measurements and is consistent with the free energy of micellization determined from the CMC. nih.gov

| Parameter | Compound | Value | Significance |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | n-Nonyl β-D-glucopyranoside | ~6.5 mM | Concentration at which micelle formation begins. |

| Standard Free Energy of Micellization (ΔG°mic) | n-Alkyl-β-D-glucosides | Becomes more negative with increasing alkyl chain length | Indicates increasing spontaneity of micelle formation with greater hydrophobicity. wikipedia.org |

| Standard Free Energy of Adsorption (ΔG°ads) | n-Octyl-β-D-glucopyranoside | Typically more negative than ΔG°mic | Indicates that interface saturation precedes micellization. nih.gov |

Emerging Research and Future Directions

Development of Novel Glucoside-Based Amphiphiles for Membrane Protein Research

The inherent limitations of conventional detergents, which can sometimes denature membrane proteins, have spurred the development of novel amphiphiles designed for enhanced protein stabilization. Research in this area focuses on modifying the architecture of detergent molecules to improve their properties.

One such advancement is the creation of 1,3-acetonedicarboxylate-derived glucoside amphiphiles (ACAs). These novel molecules feature a design that includes three glucose units as the head group and two alkyl chains for the tail group. Within this class, two variations have been synthesized: asymmetrically alkylated (ACA-As) and symmetrically alkylated (ACA-Ss) amphiphiles. While the pattern of alkyl chain attachment was found to cause only minor variations in detergent properties like micelle size and critical micelle concentration (CMC), the length of the alkyl chains had a significant impact on protein stability. Specifically, variants with C11 alkyl chains proved most effective at stabilizing the membrane proteins tested. This line of research highlights a key strategy in modern detergent science: fine-tuning the hydrophobic and hydrophilic components of amphiphiles to create superior tools for membrane protein studies.

Integration of n-Nonyl α-D-Glucopyranoside in High-Throughput Screening Platforms

The challenge of finding the optimal detergent for solubilizing and stabilizing a specific membrane protein has led to the development of high-throughput screening (HTS) platforms. These platforms allow researchers to rapidly test a wide array of conditions to identify those that yield stable, functional protein. n-Nonyl α-D-glucopyranoside is a key component in many of these screening panels.

HTS strategies often involve parallel processing of numerous constructs in 96-well or 384-well plates. After expression, membrane proteins are extracted from the cell lysate using a panel of different detergents. n-Nonyl α-D-glucopyranoside (NG) is frequently included in these screens alongside other common detergents. The success of solubilization and the stability of the protein in each detergent are then assessed, often using techniques like fluorescence-detection size-exclusion chromatography (F-SEC) or dot-blot analysis. This systematic approach increases the success rate for producing high-quality membrane protein samples suitable for structural and functional studies.

Below is a table representing a typical detergent panel used in high-throughput screening for membrane protein stability and solubilization, including n-Nonyl β-D-glucopyranoside.

| Detergent Name | Abbreviation | Class | CMC (mM) |

|---|---|---|---|

| n-Dodecyl β-D-maltopyranoside | DDM | Non-ionic (Maltoside) | 0.17 |

| n-Decyl β-D-maltopyranoside | DM | Non-ionic (Maltoside) | 1.8 |

| n-Nonyl α-D-glucopyranoside | NG | Non-ionic (Glucoside) | 6.5 |

| n-Octyl β-D-glucopyranoside | OG | Non-ionic (Glucoside) | 20-25 |

| Lauryl Dimethyl Amine Oxide | LDAO | Zwitterionic | 1-2 |

| Fos-Choline-12 | FC-12 | Zwitterionic (Phosphocholine) | 1.5 |

| 5-Cyclohexyl-1-pentyl-β-D-maltoside | Cymal-5 | Non-ionic (Maltoside) | 4.7 |

Computational Modeling and Simulation of Detergent-Protein-Membrane Systems

Understanding the precise interactions between a detergent, a membrane protein, and the surrounding lipid environment is critical for rational detergent selection and design. researchgate.nettdl.org Computational methods, particularly all-atom molecular dynamics (MD) simulations, have become powerful tools for investigating these complex systems at a molecular level. researchgate.nettdl.org These simulations can predict the behavior of detergent molecules as they form micelles and interact with the hydrophobic transmembrane surfaces of proteins.

While extensive simulations specifically on n-Nonyl α-D-glucopyranoside are not widely published, studies on the closely related n-octyl-β-D-glucopyranoside (OG) provide significant insights. researchgate.netnih.gov MD simulations of OG micelles in aqueous solutions have been used to characterize their structural behavior, shape, and dynamics. nih.govsemanticscholar.org These studies reveal that OG micelles are often not perfectly spherical but tend to form prolate ellipsoid shapes. researchgate.netnih.gov Simulations also show how the glucose head groups are oriented towards the aqueous phase, forming hydrogen bonds with water and effectively hydrating the micelle surface. nih.gov This computational data helps explain how the detergent shield prevents the protein's hydrophobic regions from aggregating in solution. Such simulations are invaluable for predicting which detergents are likely to be effective for a given protein based on the size and shape of the protein's transmembrane domain. researchgate.net

Expanding the Scope of n-Nonyl α-D-Glucopyranoside Applications in Complex Biological Systems

While the primary application of n-Nonyl α-D-glucopyranoside remains in membrane protein biochemistry, its properties as a chiral surfactant have led to its use in other analytical techniques. bertin-bioreagent.com One notable application is in micellar electrokinetic chromatography (MEKC). bertin-bioreagent.comkapillarelektrophorese.com

MEKC is a variation of capillary electrophoresis that allows for the separation of neutral molecules as well as charged ones. wikipedia.orgnih.gov In this technique, a surfactant like n-Nonyl α-D-glucopyranoside is added to the buffer at a concentration above its CMC, leading to the formation of micelles. These micelles act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org Because n-Nonyl α-D-glucopyranoside is a chiral molecule, the micelles it forms create a chiral environment. This has been successfully exploited for the separation of drug enantiomers, which are stereoisomers that can have different pharmacological effects. bertin-bioreagent.com This application demonstrates the versatility of alkyl glucosides beyond their role in protein solubilization.

Synergistic Use with Other Membrane Mimetics (e.g., Nanodiscs, Liposomes, Bicelles)

For many functional and structural studies, it is desirable to place membrane proteins in a more native-like lipid bilayer environment rather than a detergent micelle. Membrane mimetics such as nanodiscs, liposomes, and bicelles serve this purpose. However, the first step in reconstituting a protein into these systems almost always involves solubilizing it from the native membrane with a detergent.

n-Nonyl α-D-glucopyranoside and other mild detergents are crucial for the initial extraction and purification of the target protein. Once the protein is purified in a detergent-solubilized state, it can be mixed with phospholipids (B1166683) and other components to form the desired membrane mimetic.

Nanodiscs: These are small, discoidal patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins. They are typically formed by mixing the detergent-solubilized membrane protein with phospholipids and the scaffold protein. The detergent is then removed, usually by dialysis or with adsorbent beads, which triggers the self-assembly of the nanodisc.

Liposomes: These are spherical vesicles composed of a lipid bilayer. To reconstitute a protein into a liposome, the purified, detergent-solubilized protein is mixed with lipids that have also been solubilized by a detergent. Removal of the detergent causes the lipids and protein to assemble into proteoliposomes.

Bicelles: These are disc-shaped aggregates of phospholipids that form in the presence of certain detergents. They provide a planar lipid bilayer environment and are particularly useful in NMR studies.

In all these cases, the detergent plays a critical but transient role. It is the essential tool for gently removing the protein from its native context and keeping it soluble before its introduction into a more sophisticated and biologically relevant membrane mimetic.

Q & A

Q. What is the chemical structure of n-Nonyl α-D-glucopyranoside, and how does its amphiphilic nature contribute to its surfactant properties?

n-Nonyl α-D-glucopyranoside consists of a hydrophilic α-D-glucopyranoside head group linked to a hydrophobic n-nonyl (C9) alkyl chain. This amphiphilic structure enables micelle formation in aqueous solutions, reducing surface tension and solubilizing hydrophobic molecules like membrane proteins. The α-anomeric configuration influences its interaction with chiral biomolecules, while the alkyl chain length (C9) balances solubility and detergent strength .

Q. What synthetic methodologies are employed to produce n-Nonyl α-D-glucopyranoside?

Synthesis typically involves glycosylation of glucose with nonanol under acid catalysis. For example, Koenigs-Knorr reactions using peracetylated glucose and nonyl bromide in the presence of silver oxide can yield protected derivatives, followed by deprotection. Alternatively, enzymatic synthesis using glycosyltransferases offers stereoselective control. Purification via column chromatography or crystallization ensures high purity (>99%) .

Q. How is n-Nonyl α-D-glucopyranoside utilized in membrane protein research?

It is a non-ionic surfactant used to solubilize integral membrane proteins (e.g., G-protein-coupled receptors) by replacing lipid bilayers with micelles while preserving protein functionality. Critical parameters include optimizing detergent concentration (1–2× CMC) and buffer conditions (pH 7–8, 150 mM NaCl). Post-solubilization, it is often exchanged with milder detergents for crystallization trials .

Advanced Research Questions

Q. How can researchers determine the critical micelle concentration (CMC) of n-Nonyl α-D-glucopyranoside under varying experimental conditions?

The CMC is measured using surface tension tensiometry, fluorescence spectroscopy (with pyrene as a polarity probe), or dynamic light scattering. For example:

- Fluorescence method : Prepare a pyrene stock (1 mM in acetone), dilute in buffer, and titrate with n-Nonyl α-D-glucopyranoside. Plot the I₃/I₁ emission ratio vs. detergent concentration; the inflection point indicates CMC (~6–8 mM for C9 alkyl chains).

- Buffer effects : CMC decreases with ionic strength (e.g., 20% lower in 150 mM NaCl vs. pure water) due to reduced head-group repulsion. Document buffer composition and temperature (CMC rises with temperature) .

Q. What analytical techniques validate the structural integrity and purity of n-Nonyl α-D-glucopyranoside in experimental settings?

- NMR spectroscopy : ¹H NMR confirms the α-anomeric configuration (δ 4.8–5.2 ppm for anomeric proton) and alkyl chain integration (δ 0.8–1.5 ppm for nonyl CH₃ and CH₂ groups).

- Mass spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (306.40 g/mol) and detects impurities (e.g., shorter alkyl homologs).

- HPLC : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) quantify purity (>99%) .

Q. How can researchers address variability in membrane protein solubilization efficiency when using n-Nonyl α-D-glucopyranoside?

Variability often arises from suboptimal detergent:protein ratios or buffer incompatibility. Mitigation strategies include:

- Titration assays : Test detergent concentrations from 0.5× to 3× CMC.

- Buffer screening : Evaluate stability in Tris-HCl (pH 7.4), HEPES (pH 8.0), or phosphate buffers with 100–300 mM NaCl.

- Additive optimization : Include 10% glycerol or 0.01% lipids to stabilize proteins.

- Cross-validation : Compare with octyl-β-D-glucopyranoside (C8, lower CMC) or dodecyl maltoside (C12, higher aggregation resistance) .

Methodological Notes

- Data contradiction : While n-Nonyl α-D-glucopyranoside is effective for solubilization, its CMC and efficacy may vary with protein hydrophobicity. Always cross-reference with alternative detergents and validate via SDS-PAGE or size-exclusion chromatography.

- Advanced applications : Recent studies explore its use in cryo-EM sample preparation, where its moderate CMC reduces background noise during vitrification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.